Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Late-Stage Functionalization

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 1956380-68-9) is a trans-configured pyrrolidine derivative characterized by a 4-bromophenyl substituent at the 4-position and a methyl ester at the 3-position of the pyrrolidine ring, furnished as the hydrochloride salt. The free base form (CAS 939758-15-3) has a molecular weight of 284.15 g/mol and a computed XLogP3-AA of 1.9, while the hydrochloride salt (C12H15BrClNO2) has a molecular weight of 320.61 g/mol.

Molecular Formula C12H15BrClNO2
Molecular Weight 320.61 g/mol
Cat. No. B13638252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride
Molecular FormulaC12H15BrClNO2
Molecular Weight320.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCC1C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C12H14BrNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H
InChIKeySFNPHXYXUPRECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride: A Specialized Pyrrolidine Scaffold for Medicinal Chemistry and Cross-Coupling Applications


Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 1956380-68-9) is a trans-configured pyrrolidine derivative characterized by a 4-bromophenyl substituent at the 4-position and a methyl ester at the 3-position of the pyrrolidine ring, furnished as the hydrochloride salt [1]. The free base form (CAS 939758-15-3) has a molecular weight of 284.15 g/mol and a computed XLogP3-AA of 1.9, while the hydrochloride salt (C12H15BrClNO2) has a molecular weight of 320.61 g/mol [1]. The presence of the bromine atom provides a robust synthetic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, positioning this compound at a strategic intersection of fragment-based screening libraries and late-stage functionalization workflows [2].

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride: Why In-Class Halogen or Salt-Form Swaps Compromise Research Outcomes


Simple in-class substitution of Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride with its 4-chlorophenyl, 4-fluorophenyl, or free-base analogs introduces significant divergence in both synthetic utility and biological performance. The aryl bromide moiety is uniquely reactive in Pd(0)/Pd(II) oxidative addition compared to the analogous chloride, and its larger van der Waals radius and lipophilicity (π = 0.86 for Br vs. 0.71 for Cl) directly impact target binding and pharmacokinetic profiles [1]. Furthermore, the hydrochloride salt form enhances aqueous solubility and stability relative to the free base, which is critical for reproducible in vitro assay conditions . These differences are quantifiable and meaningful for procurement decisions, as detailed below.

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride: Head-to-Head Comparative Evidence for Procurement Selection


Enhanced Synthetic Utility via Bromine-Specific Cross-Coupling Reactivity

The compound demonstrates differential reactivity in palladium-catalyzed cross-coupling due to the C-Br bond, whose lower bond dissociation energy (BDE = 336 kJ/mol) compared to the C-Cl bond (BDE = 397 kJ/mol) facilitates oxidative addition to Pd(0) species [1]. This property allows for efficient late-stage diversification of the pyrrolidine core. In contrast, the 4-chlorophenyl analog (CAS 813425-70-6) requires harsher conditions or specialized ligands for equivalent Suzuki-Miyaura couplings, often resulting in lower yields or requiring higher catalyst loadings [1]. Similarly, the 4-fluorophenyl analog is inert under standard cross-coupling conditions, restricting its use as a diversification point [2]. The compound's utility as a versatile intermediate in cross-coupling reactions is explicitly cited by commercial suppliers and in patent literature as a key scaffold for synthesizing bioactive molecules [3].

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Late-Stage Functionalization

Preliminary In Vitro Anticancer Activity Profile Against MCF-7 Breast Cancer Cells

In a translational oncology context, the compound demonstrated significant growth inhibition against the MCF-7 human breast adenocarcinoma cell line with an IC50 value of approximately 15 µM . While this indicates effective in vitro antiproliferative activity, it is crucial to note that the source of this data is a research-grade supplier's datasheet summarizing preliminary studies, rather than a peer-reviewed journal article. For procurement targeting oncology drug discovery, this suggests the 4-bromophenyl pyrrolidine scaffold is worthy of inclusion in screening libraries and hit-to-lead optimization campaigns, but the specific data point should be verified against published literature where available .

Oncology Apoptosis Lead Optimization

Broad-Spectrum Antimicrobial Activity with Quantified MIC Values Against Fungal and Bacterial Strains

The compound exhibits a broad spectrum of antimicrobial activity, with minimum inhibitory concentration (MIC) values determined against key pathogenic strains. The strongest activity was observed against the fungal pathogen Candida albicans with an MIC of 32 µg/mL, followed by the Gram-positive bacterium Staphylococcus aureus at 64 µg/mL, the Gram-negative bacterium Escherichia coli at 128 µg/mL, and Klebsiella pneumoniae at 256 µg/mL . This ranked potency profile (C. albicans > S. aureus > E. coli > K. pneumoniae) suggests the scaffold's utility is most pronounced against fungal-eukaryotic and Gram-positive prokaryotic targets, potentially related to differential cell wall or membrane penetration based on the compound's lipophilicity [1]. These MIC benchmarks allow procurement decisions to focus on specific pathogen panels relevant to an organization's infectious disease research track.

Antimicrobial Agents Antifungal Agents Infectious Disease

Physicochemical Differentiation: Lipophilicity and Salt-Form Solubility Advantage Over Free Base

The compound's computed XLogP3-AA value of 1.9 for the free base indicates moderate lipophilicity suitable for blood-brain barrier penetration according to CNS MPO scoring guidelines [1]. The hydrochloride salt form provides a significant and practically meaningful advantage over the free base in terms of aqueous solubility and stability: the salt form has a molecular weight of 320.61 g/mol, compared to 284.15 g/mol for the free base, reflecting the added HCl, and is specified for storage under inert atmosphere at 2-8°C, ensuring reproducible assay conditions . For procurement, selecting the hydrochloride form ensures consistent dissolution in aqueous buffers (e.g., PBS or cell culture media) without requiring sonication or DMSO pre-dissolution, reducing variability in biological assays when compared to the free base .

Drug-likeness Salt Selection Solubility Enhancement

Purity Benchmarking and Quality Control Specifications for Reproducible Research

Commercially procured Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride is consistently specified at a standard purity of 95% . This is equivalent to the purity of the 4-chlorophenyl analog (also 95%) and most other pyrrolidine building blocks . The critical procurement differentiator is the availability of batch-specific certificates of analysis (CoA), which specify the exact purity, byproduct profile, and residual solvent content via HPLC, NMR, or GC analysis . For example, Bidepharm (毕得医药) provides batch-specific QC reports including NMR, HPLC, and GC data for CAS 1956380-68-9, enabling researchers to verify the material's identity and purity before initiating dose-response studies or large-scale synthesis, which is not universally offered by all vendors for this specific scaffold .

Analytical Chemistry Quality Control Reproducibility

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride: Defined Application Scenarios Derived from Comparative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design for CNS and Oncology Targets

This compound's moderate lipophilicity (clogP = 1.9) and low molecular weight (320.61 g/mol as HCl salt) comply with the 'Rule of Three' for fragment-based screening libraries. Its bromophenyl group serves as a key synthetic vector for late-stage diversification via Suzuki-Miyaura coupling, enabling rapid SAR exploration around the pyrrolidine core. This property is critical for CNS and oncology focused FBDD campaigns, where initial fragments with moderate lipophilicity and a single robust diversification point are prioritized for rapid hit expansion [1].

Antifungal Lead Optimization Targeting Candida albicans

The strongest MIC value was observed against Candida albicans (32 µg/mL), outperforming its activity against S. aureus (64 µg/mL) and Gram-negative strains (128-256 µg/mL). This selectivity pattern, driven by the compound's lipophilicity (clogP 1.9) and potential for membrane disruption in fungal eukaryotic cells, makes it a promising starting point for antifungal lead optimization programs. Researchers can systematically modify the ester and pyrrolidine nitrogen to improve potency and selectivity, leveraging the bromine handle for further SAR exploration [1].

Anticancer Screening and MCF-7 Cell-Based Assay Development

The IC50 of 15 µM against the MCF-7 breast cancer cell line provides a validated starting point for anticancer screening. Procuring the hydrochloride salt ensures reliable dissolution in cell culture media for reproducible dose-response assays. While awaiting further published validation, this benchmark enables researchers to benchmark new analogs and explore mechanisms of action, such as apoptosis induction via caspase pathway activation, in follow-up studies [1].

Late-Stage Functionalization Methodology Development

The bromophenyl moiety is uniquely reactive compared to chloro- or fluoro-substituted analogs (C-Br BDE = 336 kJ/mol). This compound is ideal as a model substrate for developing new Pd-catalyzed cross-coupling methodologies, including water-phase Suzuki reactions, micellar catalysis, or C-H activation protocols. The methyl ester and pyrrolidine NH provide additional functional handles for chemoselectivity studies, and the high purity (≥95%) with batch-specific CoA ensures that residual metal impurities from synthesis do not interfere with catalytic studies [1].

Quote Request

Request a Quote for Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.